Welcome to the BenchChem Online Store!
molecular formula C4H4ClNO3 B1627888 2-Oxo-3-oxazolidinecarbonyl chloride CAS No. 66313-48-2

2-Oxo-3-oxazolidinecarbonyl chloride

Cat. No. B1627888
M. Wt: 149.53 g/mol
InChI Key: OZJANYSOGASXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04172198

Procedure details

In a similar manner to that of Example 1-9), 2-oxo-3-oxazolidinecarbonyl chloride, which was prepared from 2-oxazolidinone (1.04 g), phosgene (0.018 mole) and triethylamine (3.0 g) in tetrahydrofuran was treated with a solution of 7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (3.0 g) and bis(trimethylsilyl) acetamide (4.8 g) in methylene chloride (60 ml). The reaction mixture was worked up in a similar manner to that of Example 1--1) to give powder (1.92 g). This powder was dissolved into acetone and water was added thereto. The resultant mixture was concentrated, and a precipitated solid was collected by filtration to give powder (1.55 g) of 7-[D-2-(2-oxo-3-oxazolidinecarboxamido)-2-phenylacetamido]-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid, mp 165° to 170° C. (dec).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.018 mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][NH:3][C:2]1=[O:6].[C:7](Cl)([Cl:9])=[O:8].C(N(CC)CC)C.C[Si](C([Si](C)(C)C)C(N)=O)(C)C>O1CCCC1.C(Cl)Cl>[O:6]=[C:2]1[N:3]([C:7]([Cl:9])=[O:8])[CH2:4][CH2:5][O:1]1

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
0.018 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
7-(D-2-phenylglycinamido)-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
4.8 g
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)N)[Si](C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1OCCN1C(=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.